![molecular formula C3H7BrO2 B122426 2-Bromo-1,3-propanediol CAS No. 4704-87-4](/img/structure/B122426.png)
2-Bromo-1,3-propanediol
Overview
Description
2-Bromo-1,3-propanediol (also known as 2-bromopropane-1,3-diol) is an organic compound with the molecular formula C3H7BrO2 . It has a molecular weight of 154.99 g/mol . The compound is also known by other names such as Glycerol beta-bromohydrin .
Molecular Structure Analysis
The IUPAC name for 2-Bromo-1,3-propanediol is 2-bromopropane-1,3-diol . The InChI representation is InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 . The compound has a total of 2 hydrogen bond donors and 2 hydrogen bond acceptors .Physical And Chemical Properties Analysis
2-Bromo-1,3-propanediol has a molecular weight of 154.99 g/mol . It has a topological polar surface area of 40.5 Ų . The compound has a complexity of 28 .Scientific Research Applications
Antimicrobial Agent
2-Bromo-1,3-propanediol, also known as Bronopol, is used as an effective antimicrobial agent in various industries . It exhibits a high level of bacteriostatic and bactericidal activity, making it a preferred choice over other antimicrobial additives .
Preservative in Consumer Products
Bronopol is widely used as a preservative in consumer products . It is found in cosmetics, external medicaments, shampoos, and bath preparations .
Substitute for Formaldehyde
In chemical toilets, Bronopol is used as a substitute for formaldehyde . This substitution helps to reduce the health risks associated with formaldehyde exposure.
Protecting Reagent for Carbonyl Functions
In chemical synthesis, 2-Bromo-1,3-propanediol serves as a protecting reagent for carbonyl functions . This allows chemists to perform selective reactions on other parts of the molecule without affecting the carbonyl group.
Study of Renal and Spermatozoal Toxicity
2-Bromo-1,3-propanediol has been used in the study of renal and spermatozoal toxicity . It helps researchers understand the effects of certain substances on kidney function and sperm health .
Synthesis of Other Chemical Compounds
2-Bromo-1,3-propanediol is also used as a starting material in the synthesis of other chemical compounds . Its unique structure and reactivity make it a valuable tool in the creation of a wide range of chemicals for various applications.
Mechanism of Action
Target of Action
2-Bromo-1,3-propanediol, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . Its primary targets are various bacteria, including Pseudomonas aeruginosa .
Mode of Action
Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between Bronopol and essential thiols within the bacterial cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibited growth .
Pharmacokinetics
Bronopol is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds . It is readily absorbed through the intact skin of the rat . Absorption through the epithelium of the gastrointestinal tract is markedly better than through intact skin .
Result of Action
The result of Bronopol’s action is the inhibition of bacterial growth, leading to bacteriostasis . This makes it an effective antimicrobial agent in various commercial and industrial applications .
Action Environment
Bronopol is stable up to 45°C and up to a relative humidity of 90% . In acid or neutral solution, it is stable at room temperature and in the light . In aqueous alkaline solution, increases in ph and temperature lead to decomposition, which is accelerated by light .
Safety and Hazards
properties
IUPAC Name |
2-bromopropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436849 | |
Record name | 2-Bromo-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-propanediol | |
CAS RN |
4704-87-4 | |
Record name | 2-Bromo-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.